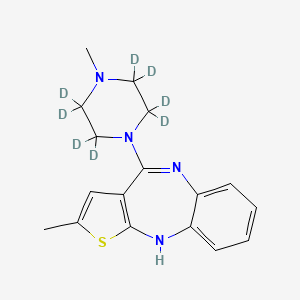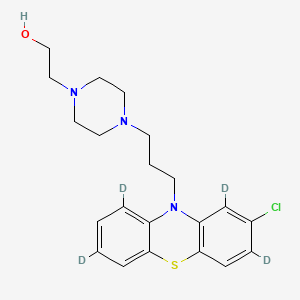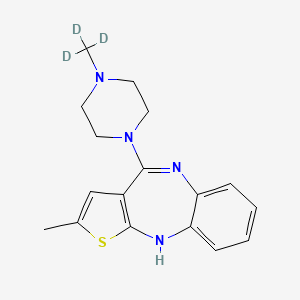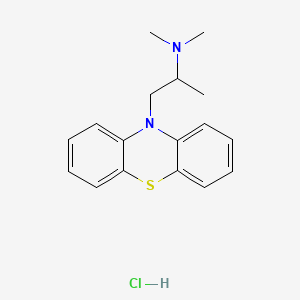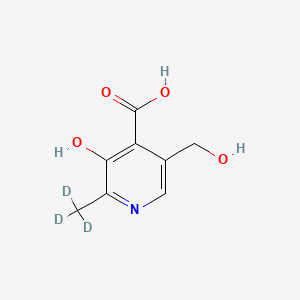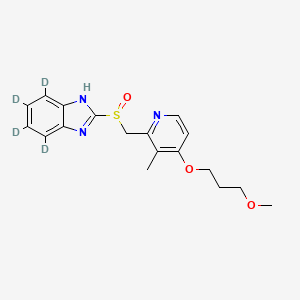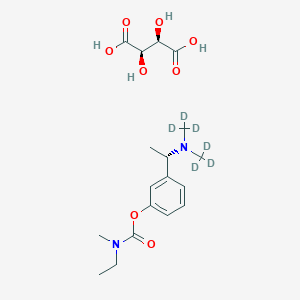
(s)-(-)-Carbidopa-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
labelled (s)-(-)-Carbidopa
Wissenschaftliche Forschungsanwendungen
Immunomodulation
- T Cell Activation and Autoimmunity : Carbidopa, commonly used for Parkinson's disease, has shown to inhibit T cell activation both in vitro and in vivo. This suggests its potential use in suppressing T cell-mediated pathologies beyond its traditional application (Zhu et al., 2017).
Cancer Research
- Pancreatic and Liver Cancer : Studies indicate that Carbidopa can act as an activator of the aryl hydrocarbon receptor (AhR), leading to suppression of pancreatic and liver cancer. This is a novel application beyond its use in Parkinson's disease, suggesting a potential re-purposing for cancer treatment (Ogura et al., 2017).
- Prostate Cancer : Carbidopa has been found to suppress prostate cancer via AhR-mediated ubiquitination and degradation of the androgen receptor. This represents a new approach for treating prostate cancer (Chen et al., 2020).
Biochemical Studies
- Optoelectronic and Vibrational Properties : A quantum biochemical study was conducted on Carbidopa, focusing on its optoelectronic and vibrational properties, which are essential for understanding its mechanism of action at the molecular level (Gomes et al., 2017).
Metabolic Effects
- Tryptophan Metabolism in Cancer Cells : Carbidopa alters tryptophan metabolism in breast cancer and melanoma cells. This alteration leads to the formation of a pro-proliferative metabolite, indole-3-acetonitrile, which might contribute to the ineffectiveness of Carbidopa in reducing incidences of breast cancer and melanoma in Parkinson’s disease patients (Duarte et al., 2019).
Pharmacokinetics
- Extended-Release Formulations : Research on extended-release formulations of Carbidopa-Levodopa, such as IPX203, shows a longer duration of pharmacodynamic effect compared to immediate-release formulations. This can lead to better management of symptoms in Parkinson's disease (Modi et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (s)-(-)-Carbidopa-d3 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "3,4-Dihydroxyphenylalanine-d3", "Methanesulfonic acid", "Thionyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 3,4-Dihydroxyphenylalanine-d3 with methanesulfonic acid and thionyl chloride to form the corresponding methyl ester.", "Step 2: Hydrolysis of the methyl ester with sodium hydroxide to regenerate the carboxylic acid group.", "Step 3: Conversion of the carboxylic acid group to the corresponding acid chloride with thionyl chloride.", "Step 4: Reaction of the acid chloride with (s)-(-)-alpha-methylbenzylamine in the presence of sodium bicarbonate to form the desired (s)-(-)-Carbidopa-d3.", "Step 5: Purification of the crude product by extraction with ethyl acetate, followed by recrystallization from methanol and water." ] } | |
CAS-Nummer |
1276732-89-8 |
Molekularformel |
C10H11N2O4D3 |
Molekulargewicht |
229.25 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
28860-95-9 (unlabelled) |
Synonyme |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
Tag |
Carbidopa Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



